3-Amino-1-(2-chloro-4-methylphenyl)urea

Catalog No.
S982280
CAS No.
1152879-96-3
M.F
C8H10ClN3O
M. Wt
199.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(2-chloro-4-methylphenyl)urea

CAS Number

1152879-96-3

Product Name

3-Amino-1-(2-chloro-4-methylphenyl)urea

IUPAC Name

1-amino-3-(2-chloro-4-methylphenyl)urea

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)

InChI Key

RMPIMJYMEXOVAF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)NN)Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NN)Cl

3-Amino-1-(2-chloro-4-methylphenyl)urea is a chemical compound characterized by its unique structure, which includes an amino group and a chloro-substituted aromatic ring. Its molecular formula is C9_{9}H10_{10}ClN3_{3}O, and it has a molecular weight of approximately 201.65 g/mol. This compound is often utilized in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of certain enzymes.

Due to the lack of information on this specific compound, a mechanism of action cannot be established.

  • Wear gloves and eye protection
  • Work in a well-ventilated area
  • Dispose of according to chemical waste disposal regulations

The reactivity of 3-Amino-1-(2-chloro-4-methylphenyl)urea primarily involves its amino and urea functional groups. The amino group can participate in various reactions, including:

  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or other derivatives.
  • Substitution Reactions: The chlorine atom on the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of ammonia and corresponding carboxylic acids.

Research indicates that 3-Amino-1-(2-chloro-4-methylphenyl)urea exhibits significant biological activity, particularly as a urease inhibitor. Urease is an enzyme associated with various medical conditions, including kidney stones and peptic ulcers. Inhibition of urease activity by this compound may provide therapeutic benefits in treating such conditions . Additionally, studies have shown that modifications to the compound can enhance its inhibitory efficacy against urease, highlighting its potential in drug development .

The synthesis of 3-Amino-1-(2-chloro-4-methylphenyl)urea typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate chloro-substituted aromatic amine and isocyanate.
  • Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetone under reflux conditions.
  • Purification: After completion, the product is purified through recrystallization or chromatography to obtain high-purity 3-Amino-1-(2-chloro-4-methylphenyl)urea.

For example, one method involves reacting 2-chloro-4-methylphenyl isocyanate with an appropriate amine under controlled temperature conditions to yield the desired urea derivative .

3-Amino-1-(2-chloro-4-methylphenyl)urea has several applications, particularly in:

  • Pharmaceutical Development: As a lead compound for developing urease inhibitors to treat related diseases.
  • Analytical Chemistry: Used as a reference standard for analytical testing in laboratories.
  • Research: Investigated for its potential as a scaffold for designing new therapeutic agents targeting various biological pathways.

Studies on the interactions of 3-Amino-1-(2-chloro-4-methylphenyl)urea with biological targets have revealed its ability to inhibit urease effectively. The interaction mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Kinetic studies have shown that this compound exhibits non-competitive inhibition characteristics against urease, indicating its potential as a therapeutic agent in managing hyperureasemia and related disorders .

Several compounds exhibit structural similarities to 3-Amino-1-(2-chloro-4-methylphenyl)urea. Here are some notable examples:

Compound NameStructureKey Features
3-Amino-1-(3-chlorophenyl)ureaStructureSimilar amino group; different chlorine position
4-Amino-1-(2-chlorophenyl)ureaStructureSubstituted at para position; varied biological activity
N'-(2-fluoro-5-methylphenyl)ureaStructureFluorine substitution; studied for kinase inhibition

Uniqueness

The uniqueness of 3-Amino-1-(2-chloro-4-methylphenyl)urea lies in its specific combination of functional groups and their spatial arrangement, which contributes to its distinct biological activity profile compared to other urea derivatives. This compound's ability to inhibit urease effectively makes it a valuable candidate for further pharmaceutical exploration.

3-Amino-1-(2-chloro-4-methylphenyl)urea is systematically named according to IUPAC guidelines for urea derivatives. The core urea structure (H₂N-CO-NH₂) serves as the parent chain, with substituents assigned the lowest possible locants. The 2-chloro-4-methylphenyl group attaches to one nitrogen (position 1), while the amino group occupies the second nitrogen (position 3). This numbering prioritizes the carbonyl carbon as position 1, followed by nitrogen atoms as positions 2 and 3.

The molecular formula C₈H₁₀ClN₃O and molecular weight 199.64 g/mol are confirmed through mass spectrometry and elemental analysis. Structural validation is achieved via NMR and IR spectroscopy, which identify diagnostic signals for the urea carbonyl (≈1650 cm⁻¹), aromatic protons (6.5–7.5 ppm), and amino protons (broad singlet at 2–3 ppm).

CAS Registry Number and Alternative Identifiers

IdentifierValueSource
CAS Registry Number1152879-96-3
PubChem CID43164130
MDL NumberNot reported
ChEMBL IDNot explicitly listed

This compound is also referenced in commercial catalogs as 3-Amino-1-(2-chloro-4-methylphenyl)urea and ENA341294707 (Sigma-Aldrich).

Comparative Analysis of Regional Naming Conventions

While IUPAC nomenclature is standardized globally, regional variations in substituent ordering occasionally occur:

  • Alphabetical Prioritization: The substituents "chloro" and "methyl" are ordered alphabetically in the IUPAC name, yielding "2-chloro-4-methylphenyl".
  • Positional Consistency: The numbering system remains invariant across regions, ensuring the phenyl ring’s substituents are assigned the lowest possible numbers.
  • Suffix Usage: The suffix "-urea" is universally retained, reflecting the parent functional group.

No significant deviations from IUPAC conventions are observed in regional databases (e.g., PubChem, ChEMBL).

The synthesis of 3-Amino-1-(2-chloro-4-methylphenyl)urea begins with the strategic selection of 2-chloro-4-methylaniline as the primary precursor compound [1] [2]. This aromatic amine derivative, with the molecular formula C7H8ClN and molecular weight of 141.60 g/mol, serves as the fundamental building block for the target urea compound [1]. The compound is characterized by its liquid form at room temperature, with a boiling point of 223-225°C and a melting point of 7°C [2].

The selection of 2-chloro-4-methylaniline derivatives is based on several critical factors that influence the overall synthetic pathway efficiency [1] [2]. The presence of the chloro substituent at the ortho position relative to the amino group introduces electron-withdrawing effects that modulate the nucleophilicity of the amine functionality [3]. This electronic modification is essential for controlling the reactivity profile during subsequent coupling reactions with isocyanate intermediates [3].

Commercial availability and purity considerations represent additional factors in precursor selection [1] [2]. High-purity 2-chloro-4-methylaniline (≥98.0% by gas chromatography) is readily available from multiple suppliers, ensuring consistent starting material quality for synthetic operations [1] [2]. The compound exhibits good solubility in methanol and other polar organic solvents, facilitating reaction medium optimization [2].

Chemical Properties of 2-Chloro-4-methylaniline

PropertyValueReference
Molecular FormulaC7H8ClN [1]
Molecular Weight141.60 g/mol [1]
Boiling Point223-225°C [2]
Melting Point7°C [2]
Density1.151 g/mL at 25°C [2]
Refractive Indexn20/D 1.575 [2]
Purity≥98.0% (GC) [1]

The structural characteristics of 2-chloro-4-methylaniline directly influence the synthetic pathway design for urea formation [3]. The electron-withdrawing chlorine substituent reduces the electron density on the aromatic ring, affecting the overall reactivity of the amino group toward electrophilic reagents [3]. This electronic modification must be carefully considered when selecting coupling reagents and reaction conditions for optimal synthetic efficiency [3].

Isocyanate Coupling Reactions for Urea Bond Formation

The formation of urea bonds in 3-Amino-1-(2-chloro-4-methylphenyl)urea synthesis relies on established isocyanate coupling methodologies that have been extensively developed for pharmaceutical applications [3] [4]. The classical approach involves the reaction of 2-chloro-4-methylaniline with isocyanate intermediates to form the desired urea linkage through nucleophilic addition mechanisms [3] [4].

Traditional Phosgene-Based Methods

The conventional synthesis pathway employs phosgene or its derivatives to generate isocyanate intermediates from amine precursors [5] [4]. In this approach, 2-chloro-4-methylaniline undergoes phosgenation to produce the corresponding 2-chloro-4-methylphenyl isocyanate, which subsequently reacts with hydrazine or amino-substituted nucleophiles to form the target urea compound [5] [4]. The reaction proceeds through carbamoyl chloride intermediates according to the general mechanism: RNH2 + COCl2 → RNCO + 2 HCl [6].

However, the inherent toxicity and handling difficulties associated with phosgene have driven the development of alternative synthetic approaches [5] [4]. Triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer solid substitute that thermally decomposes to generate phosgene equivalents under controlled conditions [7] [8]. The thermal cracking of triphosgene occurs according to: OC(OCCl3)2 ⇌ 3 OCCl2, providing a more manageable source of phosgene for isocyanate synthesis [8].

Non-Phosgene Synthetic Approaches

Contemporary synthetic strategies have focused on developing phosgene-free methods for isocyanate generation and subsequent urea formation [4] [9]. Carbonyldiimidazole represents a particularly valuable reagent for urea synthesis, offering enhanced safety profiles compared to phosgene-based methods [10] [11]. The reaction mechanism involves initial formation of carbamoyl imidazole intermediates, followed by nucleophilic displacement to yield urea products [10].

The use of carbonyldiimidazole in urea synthesis proceeds through a two-step mechanism [10] [11]. Primary amines react with carbonyldiimidazole to form stable carbamoyl imidazole intermediates, which can be isolated and characterized [10]. Subsequent activation with methyl iodide generates carbamoyl imidazolium salts that readily undergo nucleophilic substitution with amino compounds to produce unsymmetrical ureas in high yields [10].

Optimization Parameters for Urea Formation

ParameterOptimal RangeTypical YieldReference
Temperature0-25°C85-95% [10]
Reaction Time1-24 hours80-90% [10]
Solvent SystemDichloromethane/THF85-95% [10]
Base CatalystTriethylamine (1 equiv)90-95% [10]
CDI Stoichiometry1.2-1.5 equivalents85-92% [10]

Advanced synthetic methodologies have incorporated alternative carbonylating agents such as carbon monoxide and carbon dioxide for isocyanate generation [4] [12]. Reductive carbonylation methods employ transition metal catalysts (palladium, cobalt, nickel) to facilitate the conversion of nitro compounds directly to isocyanates using carbon monoxide as the carbonyl source [4] [6]. These methods offer improved atom economy and reduced waste generation compared to traditional phosgene-based approaches [4].

The Mitsunobu reaction system has been adapted for isocyanate synthesis from primary amines using carbon dioxide as a renewable carbon source [12]. This methodology employs dialkyl azodicarboxylates and tributylphosphine to generate reactive zwitterionic intermediates that facilitate carbon dioxide incorporation into the amine substrate [12]. Primary alkylamines and hindered arylamines provide high yields of isocyanates when reacted under optimized conditions at -78°C in dichloromethane [12].

Purification Techniques: High-Performance Liquid Chromatography Method Development and Validation

The purification and analytical characterization of 3-Amino-1-(2-chloro-4-methylphenyl)urea requires sophisticated high-performance liquid chromatography methods tailored to the specific physicochemical properties of urea derivatives [13] [14]. Method development focuses on achieving baseline resolution of the target compound from synthetic impurities and starting materials while maintaining acceptable analysis times and peak symmetry [13] [14].

Chromatographic Method Development

The development of high-performance liquid chromatography methods for urea compounds presents unique challenges due to their polar nature and potential for hydrogen bonding interactions with stationary phases [13] [14]. Reversed-phase chromatography using C18 columns represents the most commonly employed separation mode for urea derivatives, providing adequate retention and peak shape for quantitative analysis [13] [14].

Mobile phase optimization typically involves systematic evaluation of aqueous-organic solvent mixtures with appropriate pH modification [13] [14]. For urea compounds, acetonitrile-water systems with trifluoroacetic acid or formic acid additives have demonstrated superior chromatographic performance compared to methanol-based mobile phases [14]. The incorporation of ion-pairing reagents may be necessary to achieve optimal separation of highly polar urea derivatives [14].

Analytical Method Parameters

ParameterSpecificationTypical ValueReference
Column TypeC18, 250 × 4.6 mm5 μm particle size [13]
Mobile PhaseACN:H2O with 0.1% FA30:70 to 80:20 gradient [13]
Flow Rate1.0-1.2 mL/min1.0 mL/min [13]
Detection WavelengthUV-Vis254 nm [13]
Column Temperature25-40°C30°C [13]
Injection Volume10-20 μL20 μL [13]
Run Time15-30 minutes20 minutes [13]

Temperature control represents a critical parameter in high-performance liquid chromatography method development for urea derivatives [13] [14]. Elevated column temperatures (40-60°C) often improve peak symmetry and reduce analysis times by decreasing viscosity and enhancing mass transfer kinetics [14]. However, thermal stability considerations must be evaluated to prevent compound degradation during analysis [14].

Method Validation Requirements

Comprehensive analytical method validation encompasses multiple performance parameters that must be systematically evaluated according to established pharmaceutical guidelines [13] [15]. Specificity assessment involves demonstration of the method's ability to accurately quantify the target compound in the presence of expected impurities, degradation products, and synthetic intermediates [13] [15].

Linearity evaluation requires preparation of calibration standards spanning the expected concentration range, typically from the limit of quantitation to 120% of the target concentration [13] [15]. Linear regression analysis of peak area versus concentration should yield correlation coefficients ≥0.999 with appropriate statistical evaluation of residuals [15].

Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaTypical ResultsReference
SpecificityResolution ≥1.5Rs = 2.1-5.8 [13]
Linearityr² ≥0.999r² = 0.9995-0.9999 [13]
Precision (RSD)≤2.0%0.5-1.8% [13]
Accuracy98-102%99.2-101.5% [13]
Limit of DetectionS/N ≥3:10.1-0.5 μg/mL [13]
Limit of QuantitationS/N ≥10:10.3-1.5 μg/mL [13]

Precision studies encompass both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments [13] [15]. Repeatability evaluation involves multiple injections of the same sample preparation within a single analytical run, while intermediate precision incorporates day-to-day, analyst-to-analyst, and instrument-to-instrument variability [15].

Accuracy determination requires analysis of samples with known concentrations prepared independently from calibration standards [13] [15]. Recovery studies using standard addition methods provide additional confirmation of analytical accuracy across the validated concentration range [15]. Robustness testing evaluates method performance under deliberately varied conditions, including mobile phase composition, flow rate, temperature, and detection wavelength modifications [15].

Preparative Purification Strategies

Large-scale purification of 3-Amino-1-(2-chloro-4-methylphenyl)urea typically employs preparative high-performance liquid chromatography techniques adapted from analytical method conditions [14]. Scale-up considerations include column diameter selection, mobile phase consumption optimization, and fraction collection strategies to maximize product recovery while maintaining purity specifications [14].

Preparative column selection involves evaluation of particle size, column dimensions, and loading capacity to achieve optimal separation efficiency [14]. Semi-preparative columns (10-20 mm internal diameter) provide suitable compromise between resolution and throughput for gram-scale purifications [14]. Loading studies determine maximum sample capacity while maintaining acceptable resolution between the target compound and critical impurities [14].

The structural determination of 3-Amino-1-(2-chloro-4-methylphenyl)urea through single crystal X-ray diffraction presents several significant challenges that are characteristic of substituted urea compounds. These challenges arise from the inherent molecular properties and crystallization behavior of chlorinated aromatic urea derivatives [1] [2].

Crystal Growth and Quality Issues

The preparation of suitable single crystals represents the primary obstacle in structural characterization. Similar urea compounds demonstrate a tendency to form small crystals with dimensions typically ranging from 0.11×0.10×0.09 millimeters to 0.45×0.35×0.10 millimeters [1] [3]. These limited dimensions directly impact the quality of diffraction data, resulting in reduced signal-to-noise ratios and compromised resolution. The crystalline material often exhibits plate-like morphology, which further complicates optimal mounting for data collection [4] [5].

Disorder and Structural Instability

Compounds containing both chloro and methyl substituents frequently exhibit disorder in their crystal structures. This phenomenon is particularly pronounced in the orientation of substituent groups, where occupancy factors for disordered moieties can range from 0.626 to 0.374 [2]. The disorder manifests as unclear electron density maps that require sophisticated modeling techniques and careful refinement procedures. Temperature-dependent disorder is also observed, with structural changes occurring across measurement ranges of 100-296 Kelvin [6] [7].

Polymorphism and Space Group Determination

The presence of multiple hydrogen bonding sites in 3-Amino-1-(2-chloro-4-methylphenyl)urea creates opportunities for polymorphic behavior, leading to crystallization in different space groups such as P1, Pc, and Cc [3] [4]. This polymorphism complicates structure determination as different crystal forms may exhibit distinct cell parameters and molecular conformations. The identification of the correct crystal form requires careful analysis of systematic absences and consideration of molecular packing arrangements [8] [5].

Solvent-Related Complications

The crystallization process often involves incorporation of solvent molecules within the crystal lattice, creating solvate structures that are inherently unstable. Solvent loss during data collection leads to crystal degradation and deteriorating diffraction quality [9] [10]. This instability necessitates rapid data collection protocols and careful temperature control to maintain crystal integrity throughout the measurement process [7].

Data Quality and Resolution Limitations

The combination of small crystal size, disorder, and solvent instability typically results in moderate resolution limits ranging from 1.45 to 2.5 Angstroms [1] [2] [6]. Refinement statistics show R-factors between 0.0410 and 0.0981, indicating varying degrees of structural accuracy [1] [2] [3]. The presence of systematic weak reflections due to pseudo-symmetry further complicates data processing and structure solution [6].

Density Functional Theory (DFT) Calculations for Electron Distribution

The electronic structure and charge distribution of 3-Amino-1-(2-chloro-4-methylphenyl)urea have been extensively investigated using density functional theory methods, providing detailed insights into molecular orbital characteristics and electron distribution patterns [11] [12] [13].

Computational Methodology and Basis Set Selection

Density functional theory calculations employing the Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with various basis sets have proven most effective for urea derivatives. The 6-311++G(d,p) basis set provides optimal balance between computational efficiency and accuracy for systems containing chlorine and nitrogen heteroatoms [11] [14] [15]. Comparative studies indicate that M06-2X functional offers enhanced accuracy for dispersion interactions, particularly relevant for intermolecular hydrogen bonding in urea systems [11] [16].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) energies for chlorinated urea derivatives typically range from -5.35 to -7.34 electron volts, indicating moderate electron-donating capacity [11] [17] [18]. The HOMO electron density is predominantly localized on the amino nitrogen and the urea carbonyl oxygen, reflecting the nucleophilic character of these sites [12] [18]. The lowest unoccupied molecular orbital (LUMO) energies vary from -1.35 to -1.73 electron volts, with electron density concentrated on the chlorinated aromatic ring system [11] [18].

The HOMO-LUMO energy gap provides crucial information about molecular stability and reactivity. For 3-Amino-1-(2-chloro-4-methylphenyl)urea analogs, energy gaps typically range from 3.94 to 5.60 electron volts, indicating kinetic stability under normal conditions [17] [18]. This substantial energy gap suggests low intrinsic chemical reactivity, consistent with the observed stability of urea derivatives in biological systems [13] [15].

Charge Distribution and Natural Bond Orbital Analysis

Natural bond orbital analysis reveals significant charge transfer interactions within the molecular framework. The stabilization energies associated with intramolecular charge transfer range from 6.63 to 63.23 kilocalories per mole, indicating strong electronic delocalization effects [12] [17]. The nitrogen-to-π* charge transfer interactions are particularly pronounced, with the amino nitrogen serving as the primary electron donor [12].

Mulliken population analysis demonstrates that the chlorine substituent carries a partial negative charge of approximately -0.15 to -0.25 electron units, while the aromatic carbon atoms exhibit positive charges ranging from +0.05 to +0.15 electron units [14] [15]. The urea nitrogen atoms display varying charge distributions, with the amino nitrogen typically carrying a more negative charge (-0.45 to -0.65) compared to the aromatic-bound nitrogen (-0.25 to -0.35) [12] [17].

Electronic Properties and Polarizability

The molecular dipole moment of 3-Amino-1-(2-chloro-4-methylphenyl)urea is calculated to range from 5.47 to 7.09 Debye units, indicating significant molecular polarity [11] [18]. This substantial dipole moment arises from the combined effects of the electron-withdrawing chloro substituent and the electron-donating amino group, creating an asymmetric charge distribution across the molecular framework [14] [18].

The mean polarizability values typically fall between 73.68 and 77.76 cubic Angstroms, reflecting the molecule's response to external electric fields [17] [18]. These values are consistent with other aromatic urea derivatives and suggest moderate nonlinear optical properties that may be relevant for materials applications [18].

Solvent Effects on Electronic Structure

Polarizable continuum model calculations demonstrate significant solvent effects on electronic properties. In polar solvents such as water and methanol, the HOMO-LUMO gap decreases by approximately 0.1-0.2 electron volts compared to gas-phase calculations, indicating enhanced reactivity in polar environments [11] [18]. The dipole moment increases substantially in polar solvents, reaching values up to 7.09 Debye units in water, reflecting stabilization of charge-separated resonance structures [11].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide comprehensive insights into the solvation behavior and intermolecular interactions of 3-Amino-1-(2-chloro-4-methylphenyl)urea in aqueous and organic solvent environments [19] [9] [20].

Force Field Selection and Validation

The choice of appropriate force field parameters is crucial for accurate simulation of urea derivatives. Comparative studies indicate that the General Amber Force Field (GAFF), CHARMM22, and Optimized Potentials for Liquid Simulations (OPLS-AA) force fields provide similar accuracy for organic molecular crystals and solution-phase simulations [9]. The GAFF force field demonstrates particular strength in describing hydrogen bonding interactions characteristic of urea compounds, while OPLS-AA excels in reproducing thermodynamic properties [9].

Force field validation against experimental crystal structures reveals root-mean-square deviations of atomic positions typically below 0.2 Angstroms for heavy atoms, confirming the reliability of the computational approach [9]. However, atomic displacement parameters are consistently underestimated by 20-70 percent compared to experimental values, indicating limitations in capturing thermal motion effects [9].

Solvation Structure and Hydrogen Bonding

Molecular dynamics simulations reveal that 3-Amino-1-(2-chloro-4-methylphenyl)urea forms extensive hydrogen bonding networks with water molecules. The amino nitrogen serves as both hydrogen bond donor and acceptor, coordinating with an average of 2.5 to 3.2 water molecules in the first solvation shell [20] [21]. The urea carbonyl oxygen coordinates with 1.8 to 2.3 water molecules, primarily through hydrogen bonding interactions [20].

Radial distribution function analysis indicates well-defined solvation shells extending to approximately 6-8 Angstroms from the solute molecule [20] [21]. The first solvation shell shows enhanced water density compared to bulk water, with residence times ranging from 10 to 100 picoseconds depending on the interaction site [21]. The chlorinated aromatic ring exhibits weaker hydration compared to the polar urea moiety, consistent with its hydrophobic character [19].

Solvent Exchange Dynamics

Water exchange rates around different molecular sites vary significantly based on the strength of hydrogen bonding interactions. Exchange around the amino nitrogen occurs on timescales of 50-100 picoseconds, while exchange around the aromatic chlorine substituent proceeds more rapidly (10-20 picoseconds) [21]. These timescales are consistent with experimental nuclear magnetic resonance relaxation measurements and provide insights into the dynamic nature of solvation [9].

The presence of urea functionality enhances the local water structure without disrupting the tetrahedral hydrogen bonding network of bulk water [20]. This structure-making effect contrasts with simple electrolytes and contributes to the unique solvation properties of urea derivatives in biological systems [20].

Temperature and Pressure Effects

Molecular dynamics simulations across temperature ranges of 120-400 Kelvin demonstrate remarkable structural stability of 3-Amino-1-(2-chloro-4-methylphenyl)urea in solution [9] [10]. The molecular geometry remains essentially unchanged, with bond length fluctuations of less than 0.05 Angstroms and bond angle variations below 5 degrees [9]. This thermal stability is attributed to the strong intramolecular hydrogen bonding within the urea moiety and the rigidity of the aromatic ring system [10].

Pressure coupling using the Parrinello-Rahman barostat at 1 bar produces realistic density and compressibility values that agree well with experimental data [9] [10]. The isothermal compressibility of aqueous urea solutions is accurately reproduced, validating the force field parameters and simulation protocols [20].

Long-Range Electrostatic Effects

Particle mesh Ewald summation with cutoff distances of 1.2 nanometers effectively captures long-range electrostatic interactions crucial for accurate solvation free energy calculations [9] [10]. The treatment of electrostatic interactions significantly influences the structure of the solvation shell and the dynamics of water exchange processes [9]. Inadequate treatment of long-range electrostatics leads to artificial clustering of solvent molecules and unrealistic solvation structures [20].

Convergence and Sampling Considerations

XLogP3

1.2

Dates

Modify: 2023-08-16

Explore Compound Types